molecular formula C12H10N2O2S B2945415 Ethyl 3-isothiocyanato-1H-indole-2-carboxylate CAS No. 204635-82-5

Ethyl 3-isothiocyanato-1H-indole-2-carboxylate

Cat. No.: B2945415
CAS No.: 204635-82-5
M. Wt: 246.28
InChI Key: XOSXJMFSHFQBET-UHFFFAOYSA-N
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Description

Ethyl 3-isothiocyanato-1H-indole-2-carboxylate is a chemical compound belonging to the indole family Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals This particular compound is characterized by the presence of an isothiocyanate group at the 3-position and an ethyl ester group at the 2-position of the indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-isothiocyanato-1H-indole-2-carboxylate typically involves the reaction of ethyl 3-amino-1H-indole-2-carboxylate with thiophosgene. The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition of the isothiocyanate group. The general reaction scheme is as follows:

  • Dissolve ethyl 3-amino-1H-indole-2-carboxylate in dichloromethane.
  • Add thiophosgene dropwise to the solution while maintaining the temperature below 0°C.
  • Stir the reaction mixture for several hours until the reaction is complete.
  • Purify the product by column chromatography to obtain this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors with precise temperature control. The purification process may involve additional steps such as recrystallization to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-isothiocyanato-1H-indole-2-carboxylate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The isothiocyanate group is highly reactive towards nucleophiles, leading to the formation of thiourea derivatives.

    Cyclization Reactions: The compound can undergo cyclization reactions to form heterocyclic compounds with potential biological activity.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines and alcohols. The reaction is typically carried out in polar solvents such as ethanol or methanol.

    Cyclization Reactions: Cyclization can be induced by heating the compound with suitable reagents such as phosphorus oxychloride or sulfuric acid.

    Hydrolysis: Acidic hydrolysis is performed using hydrochloric acid, while basic hydrolysis uses sodium hydroxide.

Major Products Formed

    Thiourea Derivatives: Formed from nucleophilic substitution reactions.

    Heterocyclic Compounds: Resulting from cyclization reactions.

    Carboxylic Acids: Obtained from hydrolysis of the ester group.

Scientific Research Applications

Ethyl 3-isothiocyanato-1H-indole-2-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anticancer and antimicrobial drugs.

    Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is employed in studies investigating the biological activity of indole derivatives, including their interactions with various enzymes and receptors.

    Material Science: The compound is explored for its potential use in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 3-isothiocyanato-1H-indole-2-carboxylate involves its interaction with biological targets through the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. The compound may also interact with DNA and RNA, affecting cellular processes such as replication and transcription. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the interacting molecules.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-amino-1H-indole-2-carboxylate: A precursor in the synthesis of Ethyl 3-isothiocyanato-1H-indole-2-carboxylate.

    Ethyl 3-bromo-1H-indole-2-carboxylate: Another indole derivative with different reactivity and applications.

    Ethyl 3-nitro-1H-indole-2-carboxylate: Known for its use in the synthesis of various bioactive compounds.

Uniqueness

This compound is unique due to the presence of the isothiocyanate group, which imparts distinct reactivity and biological activity. This makes it a valuable compound in the synthesis of thiourea derivatives and heterocyclic compounds with potential therapeutic applications.

Properties

IUPAC Name

ethyl 3-isothiocyanato-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2S/c1-2-16-12(15)11-10(13-7-17)8-5-3-4-6-9(8)14-11/h3-6,14H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOSXJMFSHFQBET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2N1)N=C=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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